Magnesium sulfite

Übersicht

Beschreibung

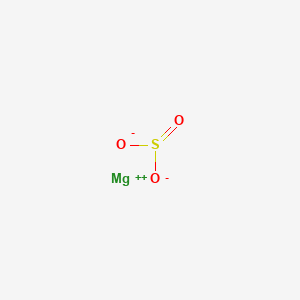

Magnesium sulfite is an inorganic compound with the chemical formula MgSO₃. It is a white crystalline solid that is soluble in water and commonly used in various industrial applications. This compound is often encountered in its hydrated form, this compound heptahydrate (MgSO₃·7H₂O).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Magnesium sulfite can be synthesized through the reaction of magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂) with sulfur dioxide (SO₂) in an aqueous medium. The reaction is typically carried out at room temperature and atmospheric pressure: [ \text{MgO} + \text{SO}_2 + \text{H}_2\text{O} \rightarrow \text{MgSO}_3 \cdot 7\text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, this compound is often produced by passing sulfur dioxide gas through a slurry of magnesium hydroxide. This method ensures a high yield of the desired product: [ \text{Mg(OH)}_2 + \text{SO}_2 \rightarrow \text{MgSO}_3 \cdot 7\text{H}_2\text{O} ]

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium sulfite undergoes several types of chemical reactions, including:

-

Oxidation: : this compound can be oxidized to magnesium sulfate (MgSO₄) in the presence of oxygen or other oxidizing agents. [ \text{2MgSO}_3 + \text{O}_2 \rightarrow \text{2MgSO}_4 ]

-

Reduction: : Although less common, this compound can be reduced under specific conditions to form elemental sulfur and magnesium oxide. [ \text{MgSO}_3 \rightarrow \text{MgO} + \text{S} ]

-

Substitution: : this compound can react with acids to form the corresponding magnesium salt and sulfur dioxide gas. [ \text{MgSO}_3 + \text{2HCl} \rightarrow \text{MgCl}_2 + \text{SO}_2 + \text{H}_2\text{O} ]

Common Reagents and Conditions

Oxidizing Agents: Oxygen, hydrogen peroxide (H₂O₂)

Reducing Agents: Carbon, hydrogen gas (H₂)

Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄)

Major Products Formed

Oxidation: Magnesium sulfate (MgSO₄)

Reduction: Magnesium oxide (MgO), elemental sulfur (S)

Substitution: Magnesium chloride (MgCl₂), sulfur dioxide (SO₂)

Wissenschaftliche Forschungsanwendungen

Environmental Applications

Flue Gas Desulfurization (FGD)

One of the primary applications of magnesium sulfite is in flue gas desulfurization, where it serves as a reagent to remove sulfur dioxide () from industrial emissions. The process involves the reaction of magnesium oxide with sulfur dioxide to form this compound, which can then be oxidized to produce magnesium sulfate:

This method is advantageous due to its ability to utilize waste products and reduce overall emissions. Recent studies indicate that this compound can be recycled back into the system, enhancing the sustainability of the process .

Case Study: Industrial Implementation

A study by Radian evaluated the feasibility of producing elemental sulfur directly from this compound during flue gas treatment. This approach not only helps in reducing sulfur emissions but also allows for the recovery of valuable sulfur, thus expanding the applicability of this compound in environmental management .

Chemical Production

Synthesis of Other Compounds

this compound is utilized as a precursor in the synthesis of various chemical compounds. For instance, it can be converted into magnesium sulfate through oxidation processes, which is widely used in agriculture and medicine.

| Compound | Reaction | Application |

|---|---|---|

| Magnesium sulfate | Fertilizer, medical uses | |

| Elemental sulfur | Sulfuric acid production |

Material Science

Use in Pigment Production

this compound has been identified as a by-product in the production of certain pigments, particularly chrome yellows. Historical reconstructions have shown that this compound forms during the reaction between magnesium carbonate and atmospheric sulfur dioxide . The pigment industry benefits from this compound by utilizing it to enhance color stability and durability.

Research and Development

Innovative Catalysis

Recent research has focused on using this compound as a catalyst in various chemical reactions. A study highlighted a green solid catalyst that facilitates the oxidation of this compound in magnesia desulfurization processes, showcasing its potential for improving efficiency and reducing environmental impact .

Health and Safety Considerations

While this compound is generally regarded as safe for use in various applications, its handling requires caution due to its potential to release sulfur dioxide gas under certain conditions. Proper safety measures should be implemented during its industrial application to mitigate any health risks associated with exposure.

Wirkmechanismus

Magnesium sulfite exerts its effects primarily through its ability to donate sulfite ions (SO₃²⁻). These ions can interact with various molecular targets, including enzymes and proteins, to modulate their activity. The sulfite ions can also act as reducing agents, participating in redox reactions that alter the chemical environment.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Magnesium sulfate (MgSO₄):

Magnesium carbonate (MgCO₃): Used as an antacid and in the production of magnesium oxide.

Magnesium chloride (MgCl₂): Used in de-icing and as a coagulant in tofu production.

Uniqueness

Magnesium sulfite is unique in its ability to act as a reducing agent and its specific applications in the paper and pulp industry. Unlike magnesium sulfate, which is primarily used for its laxative and therapeutic properties, this compound’s primary role is in industrial processes.

Biologische Aktivität

Magnesium sulfite (MgSO₃) is an inorganic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and environmental science. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is a salt formed from magnesium and sulfite ions. Its biological activity can be attributed to both magnesium and sulfite ions, which play crucial roles in various physiological processes.

1. Antioxidant Activity:

Sulfite ions have been shown to exhibit antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in conditions where oxidative damage is prevalent, such as neurodegenerative diseases and cardiovascular disorders. Studies indicate that this compound can enhance the activity of endogenous antioxidant enzymes, thereby reducing cellular damage caused by reactive oxygen species (ROS) .

2. Antimicrobial Effects:

Research has indicated that magnesium compounds, including this compound, possess antimicrobial properties. They can inhibit the growth of certain bacteria and fungi by disrupting their cellular functions. The exact mechanism involves interference with bacterial cell wall synthesis and metabolic pathways .

Case Studies

Case Study 1: Anaphylactic Reaction to Magnesium Sulfate

A 65-year-old female experienced an anaphylactic reaction after receiving intravenous magnesium sulfate for hypomagnesemia. This case underscores the importance of monitoring allergic responses to magnesium compounds, including this compound, especially in sensitive individuals .

Case Study 2: Antioxidant Effects in Neurodegenerative Models

In a study involving neurodegenerative disease models, administration of this compound resulted in reduced markers of oxidative stress and improved cognitive function compared to control groups. These findings suggest that this compound may offer protective benefits against neurodegeneration .

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study on Antioxidant Activity | This compound enhances antioxidant enzyme activity | Potential use in oxidative stress-related diseases |

| Antimicrobial Activity Assessment | Inhibition of bacterial growth at specific concentrations | Possible application in infection control |

| Organophosphate Poisoning Review | Magnesium sulfate reduces ICU stay duration | Suggests broader applications for magnesium salts |

Eigenschaften

IUPAC Name |

magnesium;sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESHZQPNPCJVNG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgSO3, MgO3S | |

| Record name | magnesium sulfite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_sulfite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884418 | |

| Record name | Sulfurous acid, magnesium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexahydrate: Colorless or white solid; [Merck Index] Solid; [ECHA REACH Registrations] | |

| Record name | Magnesium sulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20720 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7757-88-2 | |

| Record name | Magnesium sulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid, magnesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfurous acid, magnesium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium sulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM SULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/792J6K230W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.